
(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride: is an organic compound with the molecular formula C8H15ClO2S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring substituted with three methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (1,3,3-Trimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl group into various molecules. It is also used in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It is also used in the development of pharmaceuticals, particularly those involving sulfonamide moieties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar reactivity profile.
Trifluoromethanesulfonyl chloride: A more reactive analog due to the presence of electron-withdrawing trifluoromethyl groups.
Benzenesulfonyl chloride: An aromatic analog with different reactivity due to the presence of the benzene ring.
Uniqueness: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is unique due to the presence of the cyclobutyl ring with three methyl groups, which imparts steric hindrance and influences its reactivity compared to simpler sulfonyl chlorides.
Properties
IUPAC Name |
(1,3,3-trimethylcyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-7(2)4-8(3,5-7)6-12(9,10)11/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFFCWWXSZVXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287339-47-1 |
Source


|
| Record name | (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
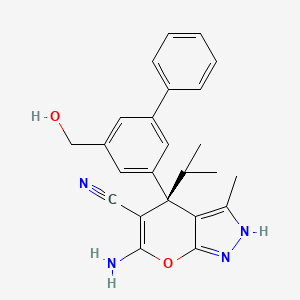
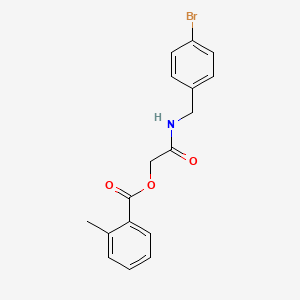
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)
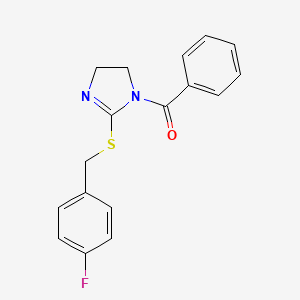
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
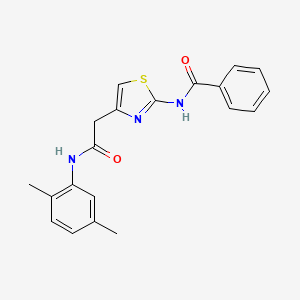
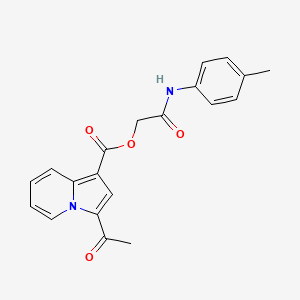
![N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2487184.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2487186.png)
![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)
![[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B2487190.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)
